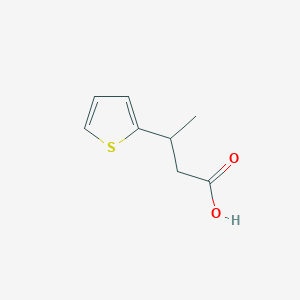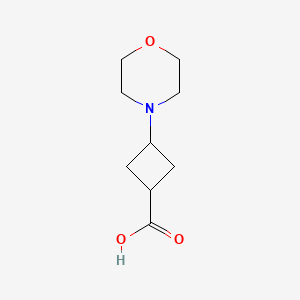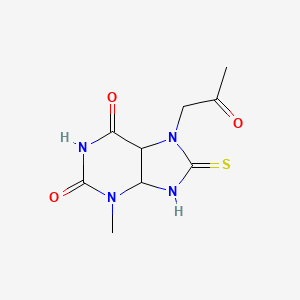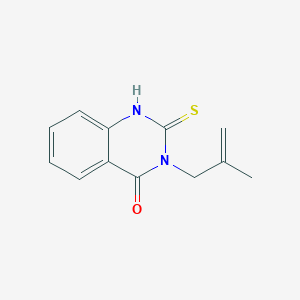
3-(2-Thienyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-2-yl)butanoic acid: is an organic compound with the molecular formula C₈H₁₀O₂S. It features a thiophene ring, a five-membered ring containing sulfur, attached to a butanoic acid chain. This compound is part of the thiophene family, known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(thiophen-2-yl)butanoic acid typically involves the reaction of thiophene derivatives with butanoic acid precursors. One common method is the condensation reaction between thiophene-2-carboxaldehyde and malonic acid in the presence of a base, followed by decarboxylation .
Industrial Production Methods: Industrial production of 3-(thiophen-2-yl)butanoic acid may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Thiophen-2-yl)butanoic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
Chemistry: 3-(Thiophen-2-yl)butanoic acid is used as a building block in organic synthesis, particularly in the creation of more complex thiophene derivatives .
Biology and Medicine: Thiophene derivatives, including 3-(thiophen-2-yl)butanoic acid, have shown potential in medicinal chemistry for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In industrial applications, thiophene derivatives are used as corrosion inhibitors, in the fabrication of organic semiconductors, and in the production of organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- 2-(Thiophen-2-yl)acetic acid
- 3-(Thiophen-2-yl)propanoic acid
Comparison: 3-(Thiophen-2-yl)butanoic acid is unique due to its specific butanoic acid chain, which imparts distinct chemical and physical properties. Compared to thiophene-2-carboxylic acid, it has a longer carbon chain, affecting its solubility and reactivity.
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C8H10O2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) |
InChI Key |
VWMZCEMRLKMQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12216124.png)
![6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12216129.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B12216151.png)






![1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216193.png)
![2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B12216194.png)


![N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12216208.png)
